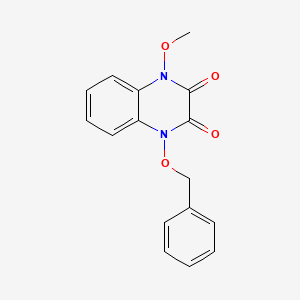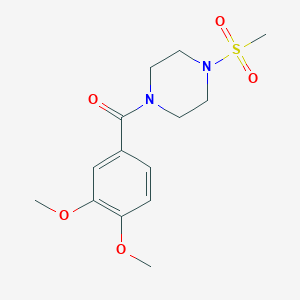![molecular formula C15H8N2O6 B5556079 2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including those with nitrobenzoyl groups, typically involves palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This methodology is effective in producing 2-substituted isoindole-1,3-diones with good yields and tolerates a variety of functional groups, such as methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008). Additionally, the reductive one-pot reaction of N-substituted 2-nitrobenzamides and 2-formylbenzoic acids has been employed to synthesize various derivatives in good yields, further exemplifying the synthetic versatility of these compounds (Mahdavi et al., 2013).
Molecular Structure Analysis
Molecular structure studies, particularly using single-crystal X-ray diffraction, have revealed the crystalline structure of isoindole-1,3-dione derivatives, providing insights into their molecular geometry, bond lengths, and angles. These studies facilitate a deeper understanding of the compound's chemical behavior and reactivity (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-diones engage in a variety of chemical reactions, including cycloadditions, which have been utilized to create structurally diverse derivatives. For example, enantioselective dearomative [3 + 2] cycloaddition reactions have been developed, showcasing the compounds' reactivity and potential for generating complex structures with high stereochemical control (Zhao et al., 2018).
Physical Properties Analysis
The physical properties of isoindole-1,3-diones, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing essential data for the compound's handling and formulation (Tan et al., 2018).
Applications De Recherche Scientifique
Synthesis Methods
The palladium-catalyzed aminocarbonylation of o-halobenzoates yields 2-substituted isoindole-1,3-diones, including compounds similar to "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione." This process demonstrates a robust methodology for synthesizing such heterocycles with good yields and functional group tolerance, highlighting the chemical's relevance in creating complex molecular architectures (Worlikar & Larock, 2008).
Chemical Reactions and Properties
Research on the oxidative ring expansion of spirocyclic oxindole derivatives provides insights into the structural transformations and potential reactivity of "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione" derivatives. These studies indicate the versatility of oxindole derivatives in undergoing significant structural changes, which may be applicable in synthesizing new materials or bioactive compounds (Bergman, Arewång, & Svensson, 2014).
Biological Activities
The synthesis and assessment of novel 3'-spirocyclic-oxindole derivatives, based on structural motifs similar to "2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione," have shown significant cytostatic activities on various cancer cell lines. This highlights the potential of such compounds in medicinal chemistry and cancer research (Yong et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-11-3-1-2-4-12(11)14(19)16(13)23-15(20)9-5-7-10(8-6-9)17(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUFWWOUGVITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-nitrophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)



![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)